molecular formula C20H16F3N3O2 B2897629 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide CAS No. 339025-13-7

4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide

Cat. No.: B2897629
CAS No.: 339025-13-7
M. Wt: 387.362
InChI Key: NGJSLTLXYLFULS-UHFFFAOYSA-N
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Description

4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide is a synthetic compound with interesting chemical properties and various applications in scientific research. Known for its complex structure and unique interactions, it has gained attention in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide typically involves multi-step organic reactions. Here’s an outline of a general synthetic route:

  • Step 1: : Start with the preparation of 2-oxo-5-(trifluoromethyl)-1(2H)-pyridine by cyclization reactions involving appropriate precursors.

  • Step 2: : Synthesize the benzenecarboxamide derivative by introducing the amide functionality through coupling reactions using reagents like carbodiimides.

  • Step 3: : Combine the two intermediates under specific conditions (temperature, solvents, catalysts) to form the final compound.

Industrial Production Methods

Industrial production involves optimizing these synthetic steps to maximize yield and purity. Key considerations include:

  • Reagent Quality: : High-purity reagents to avoid impurities.

  • Reaction Conditions: : Controlled temperature and pressure settings.

  • Purification: : Techniques like recrystallization and chromatography for final product isolation.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions such as:

  • Oxidation: : Converts functional groups into their oxidized forms, e.g., alcohol to ketone.

  • Reduction: : Commonly involves converting a ketone to an alcohol using reducing agents like NaBH₄.

  • Substitution: : Replaces one group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Typical reagents include:

  • Oxidation: : KMnO₄, H₂O₂.

  • Reduction: : NaBH₄, LiAlH₄.

  • Substitution: : Alkyl halides for alkylation, acyl chlorides for acylation.

Major Products

Products depend on the reaction type, such as:

  • Oxidation: : Conversion to ketones or acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Various substituted derivatives.

Scientific Research Applications

Chemistry

Used as a model compound for studying complex organic reactions and catalyst designs.

Biology

Investigated for its potential biological activities, like enzyme inhibition or receptor binding.

Medicine

Explored for its therapeutic potential in drug development, particularly for conditions like inflammation or cancer.

Industry

Utilized in material science for the development of novel materials with specific properties.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets:

  • Molecular Targets: : Enzymes, receptors.

  • Pathways: : Interacts with signaling pathways affecting biological processes like cell growth or apoptosis.

Comparison with Similar Compounds

4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide stands out due to its trifluoromethyl and pyridine groups, influencing its reactivity and binding affinity.

  • Similar Compounds: : Analogous pyridine derivatives, other trifluoromethylated compounds.

Whether you’re diving into chemical synthesis, exploring biological functions, or investigating industrial uses, this compound offers fascinating possibilities to unravel. Curious to know more?

Properties

IUPAC Name

4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)17-5-6-18(27)26(13-17)12-15-1-3-16(4-2-15)19(28)25-11-14-7-9-24-10-8-14/h1-10,13H,11-12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJSLTLXYLFULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(F)(F)F)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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